An In-depth Technical Guide to Aminofluoro-methoxybenzoic Acids in Contemporary Drug Discovery
An In-depth Technical Guide to Aminofluoro-methoxybenzoic Acids in Contemporary Drug Discovery
A Note to the Researcher: The query for "5-Amino-4-fluoro-2-methoxybenzoic acid" did not yield specific documented findings in publicly accessible scientific literature or chemical databases for this particular isomer. However, the chemical scaffold of aminofluoro-methoxybenzoic acid is of significant interest in medicinal chemistry. This guide, therefore, provides a comprehensive overview of closely related and documented isomers, focusing on their synthesis, properties, and applications as key building blocks in the development of novel therapeutics.
Introduction: The Strategic Importance of Substituted Benzoic Acids
The benzoic acid framework is a cornerstone in medicinal chemistry, offering a versatile scaffold that can be readily functionalized to modulate physiochemical properties and biological activity. The strategic incorporation of fluorine, amino, and methoxy groups can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Fluorine, in particular, can alter pKa, improve binding affinity, and block metabolic oxidation.[1] This guide delves into the synthesis and utility of specific aminofluoro-methoxybenzoic acid isomers that have emerged as valuable intermediates in modern drug discovery.
Isomers of Interest and Their Applications
4-Amino-5-fluoro-2-methoxybenzoic acid
This isomer is a key building block with applications in the development of agents targeting serotonin receptors.
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Chemical Structure:
Caption: 2D structure of 4-amino-5-fluoro-2-methoxybenzoic acid.
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Key Identifiers:
Identifier Value CAS Number 80666-25-9 Molecular Formula C8H8FNO3 | Molecular Weight | 185.15 g/mol |
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Synthesis: A general route to this class of compounds involves the methylation and subsequent halogenation of a p-aminosalicylic acid precursor, followed by hydrolysis of the ester. A specific example for a similar chloro-analogue is outlined in patent CN105237422A, which can be adapted for the fluoro derivative.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis pathway for 4-Amino-5-fluoro-2-methoxybenzoic acid.
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Application: Derivatives of 4-amino-5-fluoro-2-methoxybenzoic acid have been synthesized and evaluated as potent agonists and antagonists for 5-HT4 receptors, which are targets for treating gastrointestinal motility disorders.[3]
2-Amino-4-fluoro-5-methoxybenzoic acid
This isomer serves as a valuable building block for more complex heterocyclic systems.
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Chemical Structure:
Caption: 2D structure of 2-amino-4-fluoro-5-methoxybenzoic acid.
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Key Identifiers:
Identifier Value CAS Number 637347-90-1 Molecular Formula C8H8FNO3 | Molecular Weight | 185.15 g/mol |
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Synthesis: The synthesis of this isomer can be achieved through a multi-step process starting from a fluorinated benzoic acid. A general approach involves nitration of a suitable precursor, followed by reduction of the nitro group to an amine.[4]
Experimental Protocol: General Synthesis of 2-Amino-4-fluorobenzoic acid derivatives
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Nitration: A 4-fluorohalogenobenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 2-position.
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Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the nitro group to an amine, yielding the 2-amino-4-fluorobenzoic acid derivative.[4]
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Application: This building block is utilized in the synthesis of various heterocyclic compounds for screening in drug discovery programs.
5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride
The hydrochloride salt of this isomer is commercially available, suggesting its use as a stable intermediate in chemical synthesis.
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Chemical Structure:
Caption: 2D structure of 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride.
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Key Identifiers:
Identifier Value CAS Number 2138040-24-9[5] Molecular Formula C8H9ClFNO3 | Molecular Weight | 221.61 g/mol |
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Synthesis: A plausible synthetic route would involve the nitration of 2-fluoro-4-methoxybenzoic acid at the 5-position, followed by reduction of the nitro group. The final product would then be treated with hydrochloric acid to form the hydrochloride salt.
Synthesis Pathway Visualization:
Caption: Plausible synthesis of 5-Amino-2-fluoro-4-methoxybenzoic acid HCl.
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Application: As a commercially available building block, it is likely used as a starting material for the synthesis of more complex molecules in various research and development settings.[5]
The Precursor: 5-Fluoro-2-methoxybenzoic acid
The non-aminated precursor, 5-Fluoro-2-methoxybenzoic acid, is a well-documented and highly important intermediate in the pharmaceutical industry.
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Key Identifiers:
Identifier Value CAS Number 394-04-7 Molecular Formula C8H7FO3 Molecular Weight 170.14 g/mol | Melting Point | 87-91 °C |
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Synthesis: A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzoic acid
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Methyl 5-fluoro-2-methoxybenzoate is added to a 10% solution of potassium hydroxide in methanol.
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The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
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Upon completion, the methanol is removed under reduced pressure.
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The pH of the remaining aqueous solution is adjusted to 2-3 with 2M hydrochloric acid, precipitating a white solid.
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The solid is collected by filtration, washed with deionized water, and dried under vacuum to yield 5-fluoro-2-methoxybenzoic acid.
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Application in Drug Synthesis: 5-Fluoro-2-methoxybenzoic acid is a key starting material for the synthesis of Pirtobrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor.[6] In this synthesis, it is first converted to the acyl chloride, which is then coupled with an amine to form an amide bond, a crucial step in the construction of the final drug molecule.[6]
Pirtobrutinib Intermediate Synthesis:
Caption: Role of 5-Fluoro-2-methoxybenzoic acid in Pirtobrutinib synthesis.
Conclusion
While the specific isomer 5-Amino-4-fluoro-2-methoxybenzoic acid is not found in the surveyed chemical literature, the broader class of aminofluoro-methoxybenzoic acids represents a rich area of chemical space for drug discovery. The isomers discussed in this guide serve as versatile building blocks for a range of therapeutic targets, from serotonin receptors to protein kinases. The synthetic routes outlined, often involving standard nitration, reduction, and halogenation reactions, are adaptable and scalable for medicinal chemistry campaigns. The strategic placement of amino, fluoro, and methoxy substituents continues to be a powerful tool for fine-tuning the pharmacological properties of new chemical entities, ensuring that this class of compounds will remain relevant in the pursuit of novel medicines.
References
- Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
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PubChem. 4-amino-5-fluoro-2-methoxybenzoic acid. Available from: [Link]
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BindingDB. Patents In BindingDB. Available from: [Link]
- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
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PubMed. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Available from: [Link]
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Pharmaffiliates. 1566265-63-1| Chemical Name : 5-Amino-2-fluoro-4-hydroxybenzoic acid. Available from: [Link]
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Semantic Scholar. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Available from: [Link]
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USPTO. Application Data. Available from: [Link]
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INDOFINE Chemical Company. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. Available from: [Link]
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Changzhou YongXu. Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]-. Available from: [Link]
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Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available from: [Link]
Sources
- 1. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 3. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
